![molecular formula C8H14O2 B1472239 2-Cyclopropyl-2-methylbutanoic acid CAS No. 1545135-09-8](/img/structure/B1472239.png)
2-Cyclopropyl-2-methylbutanoic acid
Overview
Description
Scientific Research Applications
Characterization and Biological Activity
2-Cyclopropyl-2-methylbutanoic acid and related compounds have been explored for their unique structural properties and resultant biological activities. For instance, derivatives of cyclopropyl-containing compounds have demonstrated significant toxicity against various fungi, arthropods, and bacteria. This has been exemplified in the study of nonprotein amino acids isolated from Amanita cokeri, which showcased the potential antimicrobial properties of cyclopropyl amino acids (Drehmel & Chilton, 2002). Such findings highlight the potential of 2-cyclopropyl-2-methylbutanoic acid derivatives in developing novel antimicrobial agents.
Synthesis and Chemical Transformations
Metabolic Studies and Flavor Precursors
Cyclopropyl-containing compounds have also been identified in metabolic studies and as flavor precursors in foods. The identification of cyclopropaneoctanoic acid in human adipose tissue and serum indicates the presence and potential metabolic roles of cyclopropyl fatty acids in mammals (Śledziński et al., 2013). Additionally, the Ehrlich degradation pathway's role in forming 2-methylbutanoic acid from isoleucine in fermented foods underscores the significance of cyclopropyl-containing compounds in flavor science (Matheis, Granvogl, & Schieberle, 2016).
Safety and Hazards
properties
IUPAC Name |
2-cyclopropyl-2-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-8(2,7(9)10)6-4-5-6/h6H,3-5H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLHWWOTDXZWIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-2-methylbutanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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